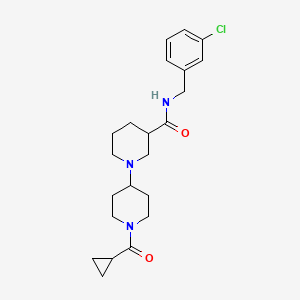
N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as DFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPB is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterase-4 (PDE-4). These enzymes and proteins play a crucial role in various physiological and pathological processes, including inflammation, tumor growth, and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high specificity for its target enzymes and proteins. However, this compound has some limitations, including its poor solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
For research include the optimization of N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide synthesis methods, the development of this compound derivatives with improved solubility and specificity, and the evaluation of this compound as a potential therapeutic agent for various diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate, followed by hydrolysis of the ester group to yield this compound. Another method involves the reaction of 3,4-difluoroaniline with 4-nitropyrazole in the presence of a base to yield this compound. These methods have been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pesticide and herbicide.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3/c14-11-4-3-9(6-12(11)15)17-13(20)2-1-5-18-8-10(7-16-18)19(21)22/h3-4,6-8H,1-2,5H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBORYCPJGIJNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4-phenylbutanamide](/img/structure/B6025631.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B6025635.png)

![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)

![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
![1-(3-chlorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6025689.png)